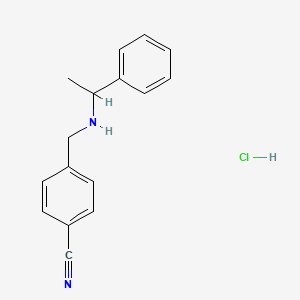![molecular formula C14H23ClN2O B1441336 Dihidrocloruro de 2-[1-(2-metilbencil)-2-piperazinil]etanol CAS No. 1233641-93-4](/img/structure/B1441336.png)
Dihidrocloruro de 2-[1-(2-metilbencil)-2-piperazinil]etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2O . It has an average mass of 307.259 Da and a mono-isotopic mass of 306.126556 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride, has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the aza-Michael addition between a protected 1,2-diamine and an in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a 2-methylbenzyl group attached to one of the nitrogen atoms . An ethanol group is attached to the other nitrogen atom .Aplicaciones Científicas De Investigación
Ciencia avanzada de baterías
Por último, en el campo de la ciencia avanzada de baterías, puede estar involucrado en la investigación y el desarrollo de nuevas formulaciones de electrolitos o como componente en la síntesis de materiales de electrodos, contribuyendo a la innovación de baterías más eficientes y duraderas.
Cada una de estas aplicaciones demuestra la versatilidad e importancia del “Dihidrocloruro de 2-[1-(2-metilbencil)-2-piperazinil]etanol” en la investigación científica y las aplicaciones industriales. Su papel en estos campos es fundamental para el progreso de la tecnología y la ciencia .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride involves the reaction of 2-methylbenzyl chloride with piperazine to form 1-(2-methylbenzyl)piperazine, which is then reacted with ethylene oxide to form 2-[1-(2-methylbenzyl)-2-piperazinyl]ethanol. The final step involves the addition of hydrochloric acid to the product to form the dihydrochloride salt.", "Starting Materials": [ "2-methylbenzyl chloride", "piperazine", "ethylene oxide", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methylbenzyl chloride is reacted with piperazine in the presence of a base such as potassium carbonate to form 1-(2-methylbenzyl)piperazine.", "Step 2: 1-(2-methylbenzyl)piperazine is then reacted with ethylene oxide in the presence of a catalyst such as sodium hydroxide to form 2-[1-(2-methylbenzyl)-2-piperazinyl]ethanol.", "Step 3: The final step involves the addition of hydrochloric acid to the product to form the dihydrochloride salt of 2-[1-(2-methylbenzyl)-2-piperazinyl]ethanol." ] } | |
| 1233641-93-4 | |
Fórmula molecular |
C14H23ClN2O |
Peso molecular |
270.80 g/mol |
Nombre IUPAC |
2-[1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-12-4-2-3-5-13(12)11-16-8-7-15-10-14(16)6-9-17;/h2-5,14-15,17H,6-11H2,1H3;1H |
Clave InChI |
JCVUIYBSJQEIHE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCNCC2CCO.Cl.Cl |
SMILES canónico |
CC1=CC=CC=C1CN2CCNCC2CCO.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate](/img/structure/B1441258.png)





![1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole](/img/structure/B1441266.png)
![Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate](/img/structure/B1441267.png)



![5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1441274.png)


